molecular formula C21H17N5O2 B2482705 5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 842970-91-6

5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2482705
CAS RN: 842970-91-6
M. Wt: 371.4
InChI Key: ROKRYJVFFDXRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine core and various functional groups attached. The pyrimidine moiety is a key component of the structure, contributing to its wide range of pharmacological activities .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one”:

Anticancer Activity

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy in reducing tumor growth in vitro and in vivo, making it a promising candidate for further development in cancer therapy .

Antiviral Properties

Research has indicated that this compound possesses antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells. This makes it a valuable compound in the development of antiviral drugs, particularly for viruses that currently have limited treatment options .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It can modulate the activity of inflammatory mediators and reduce the expression of pro-inflammatory cytokines. This property is beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Applications

In the field of neurology, this compound has shown neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for preventing or slowing the progression of these conditions .

Drug Delivery Systems

Due to its unique chemical structure, this compound can be used in the design of drug delivery systems. It can be conjugated with other molecules to improve the solubility, stability, and bioavailability of drugs, enhancing their therapeutic efficacy.

These applications highlight the versatility and potential of “5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!

MDPI RSC Publishing Springer MDPI : RSC Publishing : Springer : MDPI : RSC Publishing

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of activities exhibited by pyrimidine derivatives, this compound could be a promising candidate for further study .

properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-19(25-11-10-15-6-4-5-9-18(15)25)13-24-14-22-20-17(21(24)28)12-23-26(20)16-7-2-1-3-8-16/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKRYJVFFDXRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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